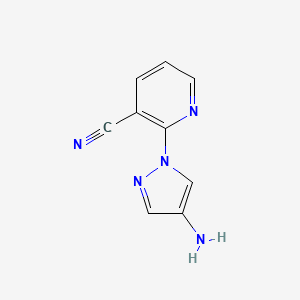

2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring with an amino group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-amino-1H-pyrazole with 3-chloropyridine-2-carbonitrile under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves continuous flow chemistry techniques to ensure consistent reaction conditions and efficient heat transfer. The use of automated reactors and real-time monitoring systems helps in maintaining the desired reaction parameters, thereby improving the overall efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as DMF or dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

Industry: Utilized in the development of agrochemicals and materials science for creating novel polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the nitrile group can participate in polar interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carboxamide

- 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carboxylic acid

- 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-methanol

Uniqueness

Compared to its analogs, 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of various bioactive molecules and materials.

Biological Activity

2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, often explored for its therapeutic applications, exhibits various pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities. This article aims to summarize the biological activity of this compound, supported by data tables and relevant case studies.

Molecular Structure

- Molecular Formula : C9H8N5

- Molecular Weight : 188.19 g/mol

- CAS Number : 1461707-43-6

The compound features a pyrazole ring, which is known for its diverse biological activities, and a pyridine moiety that enhances its interaction with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. Notably, it has shown significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Growth Inhibition (%) |

|---|---|---|

| HepG2 (Liver) | 73 | 54.25 |

| HeLa (Cervical) | 84 | 38.44 |

| NCI-H23 (Lung) | <10 | >90 |

| HCT-15 (Colon) | <10 | >90 |

These results indicate that the compound selectively inhibits cancer cell proliferation while sparing normal cells, suggesting a favorable therapeutic window .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key cellular pathways associated with cancer progression. For instance, docking studies have indicated that it may interact with cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors . The compound's ability to form hydrogen bonds with critical amino acids in the active site of COX-2 further supports its potential as an anticancer agent.

Anti-inflammatory and Antioxidant Properties

In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects in various models. It has been shown to reduce inflammatory markers and exhibit analgesic activity in vivo. The antioxidant capacity was confirmed through assays such as ABTS and FRAP, indicating its potential to mitigate oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy

A study published in MDPI evaluated the effects of various pyrazole derivatives on cancer cell lines. The results indicated that modifications at specific positions on the pyrazole ring could enhance anticancer activity. The compound under discussion was highlighted for its superior performance against HeLa cells compared to other derivatives tested .

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory properties of pyrazole derivatives, including this compound. The findings revealed a significant reduction in edema in animal models, supporting its application in treating inflammatory conditions .

Properties

Molecular Formula |

C9H7N5 |

|---|---|

Molecular Weight |

185.19 g/mol |

IUPAC Name |

2-(4-aminopyrazol-1-yl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C9H7N5/c10-4-7-2-1-3-12-9(7)14-6-8(11)5-13-14/h1-3,5-6H,11H2 |

InChI Key |

MZAYHZMRYJUWIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=C(C=N2)N)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.